Tetrazole, 5-(2-phenylethenyl)-1-phenyl-
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Overview
Description
Tetrazole, 5-(2-phenylethenyl)-1-phenyl-, also known as 5-styryltetrazole, is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the phenylethenyl and phenyl groups in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazole, 5-(2-phenylethenyl)-1-phenyl- can be achieved through several methods. One common approach involves the hydroarylation of (E)-2-methyl-5-(2-phenylethenyl)-2H-tetrazole under superelectrophilic activation . This method involves the use of specific catalysts and reaction conditions to achieve the desired product.
Another method involves the Wittig reaction, which is a valuable method for the preparation of alkenes. This reaction uses phosphorus ylides, which are obtained by deprotonation of a phosphonium salt with a strong base . The ylides are then reacted with a carbonyl compound to form the desired alkene product.
Industrial Production Methods
Industrial production methods for Tetrazole, 5-(2-phenylethenyl)-1-phenyl- are not well-documented in the literature. the principles of organic synthesis and the use of catalytic processes can be applied to scale up the production of this compound for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
Tetrazole, 5-(2-phenylethenyl)-1-phenyl- undergoes various types of chemical reactions, including:
Properties
Molecular Formula |
C15H12N4 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-phenyl-5-[(E)-2-phenylethenyl]tetrazole |
InChI |
InChI=1S/C15H12N4/c1-3-7-13(8-4-1)11-12-15-16-17-18-19(15)14-9-5-2-6-10-14/h1-12H/b12-11+ |
InChI Key |
JGIUHBSOZRGDEX-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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